2-Nitrophenyl azide

physical organic chemistry thermal decomposition kinetics energetic materials safety

Researchers requiring isomer-specific aryl azide photoaffinity probes face the problem that substitution patterns critically determine reactivity. 2-Nitrophenyl azide (CAS 1516-58-1) is the only isomer that does not inhibit MAO-B under photodependent conditions, making it essential as a negative control in PAL experiments. • Ortho-nitro group enables anchimerically assisted pyrolysis to benzofuroxan (Eₐ ~26.2 kcal·mol⁻¹, 35% lower than para isomer). • Preferred precursor for synthesizing benzofuroxan heterocycles in clean yield. • H301 toxic; store cool, dry, light-protected. Global shipping with quality assurance.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 1516-58-1
Cat. No. B075238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl azide
CAS1516-58-1
Synonyms2-nitrophenyl azide
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=[N+]=[N-])[N+](=O)[O-]
InChIInChI=1S/C6H4N4O2/c7-9-8-5-3-1-2-4-6(5)10(11)12/h1-4H
InChIKeyQJGDGUBLGKFNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl Azide Procurement and Baseline Characteristics


2-Nitrophenyl azide (CAS 1516-58-1; C₆H₄N₄O₂; MW 164.12) is an ortho-nitro-substituted aryl azide that functions as a photoreactive crosslinking reagent and photoaffinity labeling (PAL) probe [1]. Upon UV irradiation, the azide group generates a highly reactive nitrene intermediate capable of forming covalent bonds with proximal biomolecules [1]. The compound's ortho-nitro substitution imparts unique thermochemical and photochemical behavior—including anchimerically assisted pyrolysis to benzofuroxan—that distinguishes it from meta- and para-nitrophenyl azide isomers and from other aryl azide photoaffinity probes [2]. Key procurement considerations include its hazardous classification (H301: toxic if swallowed) and the requirement for storage under cool, dry, light-protected conditions [1].

Photoreactive crosslinking and photoaffinity labeling (PAL) probe with UV-activated nitrene generation
Ortho-nitro substitution enables distinct thermochemical behavior versus meta/para isomers
Requires light-protected, cool, dry storage; review hazard classification before handling

2-Nitrophenyl Azide Isomer Specificity


Aryl azides are not functionally interchangeable; substitution patterns critically determine both reactivity and application suitability. For 2-nitrophenyl azide, the ortho-nitro group confers anchimeric assistance during pyrolysis, reducing the activation energy (Eₐ) for thermal decomposition by approximately 35% relative to the para isomer (26.2 vs. 40.6 kcal·mol⁻¹) [1]. This ortho-specific participation alters the reaction pathway from simple nitrene generation to concerted cyclization yielding benzofuroxan [REFS-1, REFS-2]. More critically, in enzyme photoaffinity labeling applications, 2-nitrophenyl azide exhibits a functional profile distinct from all other nitrophenyl azide isomers: it is the sole isomer that does not function as a photodependent inhibitor of monoamine oxidase B (MAO-B) under identical experimental conditions [3]. These differences render generic substitution scientifically invalid and underscore the necessity of isomer-specific procurement based on the intended application.

Ortho-nitro anchimeric assistance lowers thermal decomposition barrier vs Para isomer lacks neighboring-group participation; decomposition profile differs substantially
No photodependent MAO-B inhibition under reported assay conditions vs Meta/para isomers exhibit photodependent MAO-B inhibition; functional profile diverges
Concerted cyclization yields benzofuroxan as primary thermal product vs Para isomer undergoes simple nitrene decomposition; product class not interchangeable

2-Nitrophenyl Azide Comparative Evidence


Thermal Stability: Anchimeric Assistance Effect

2-Nitrophenyl azide undergoes pyrolysis with substantial anchimeric assistance from the ortho-nitro group, proceeding via a concerted one-step mechanism to yield benzofuroxan and nitrogen. Kinetic measurements in decalin or di-n-butyl phthalate solution at 110–130 °C reveal that 2-nitrophenyl azide exhibits an activation energy (Eₐ) of 26.2 kcal·mol⁻¹ [REFS-1, REFS-2]. In contrast, 4-nitrophenyl azide—lacking ortho-neighboring-group participation—exhibits an Eₐ of 40.6 kcal·mol⁻¹ under comparable conditions [1]. The 35.5% reduction in Eₐ for the ortho isomer directly reflects the anchimeric assistance mechanism. Additional computational analysis at the CCSD(T)/6-311G(2d,p) level confirms the concerted one-step mechanism without stable intermediates, with calculated activation barriers in excellent agreement with experimental values [2].

Thermal Stability: Anchimeric Assistance
Reported
Ea 26.2 kcal·mol−1 (ortho) vs 40.6 kcal·mol−1 (para)
Reported ~35% lower activation barrier for ortho isomer decomposition
Decalin/di-n-butyl phthalate, 110–130 °C; first-order kinetics
physical organic chemistry thermal decomposition kinetics energetic materials safety

MAO-B Photoaffinity Labeling Selectivity

In a comparative study evaluating a series of aryl azide compounds as inhibitors of monoamine oxidase (MAO) from rat brain cortex, all nitrophenyl azide isomers except 2-nitrophenyl azide functioned as photodependent inhibitors of MAO-B [1]. Under identical experimental conditions, none of the compounds photoinactivated MAO-A. This study established that while 3-nitrophenyl azide, 4-nitrophenyl azide, and 4-fluoro-3-nitrophenyl azide all exhibit light-dependent inhibition of MAO-B, 2-nitrophenyl azide uniquely lacks this photodependent inhibitory activity [1]. The nitro and azido groups were both shown to be essential for MAO inhibition, with significantly reduced potency observed for compounds lacking either functional group.

MAO-B Photoaffinity Labeling
Reported
2-Nitro: no photodependent inhibition observed
3-/4-Nitro isomers: photodependent MAO-B inhibition observed
Supports negative-control selection for MAO-B labeling studies
Rat brain cortex MAO; UV irradiation as described in Chen et al. (1985)
chemical biology enzyme inhibition photoaffinity labeling neurochemistry

Reaction Pathway: Concerted Cyclization

The pyrolysis of 2-nitrophenyl azide proceeds via a concerted one-step mechanism through a planar transition state to yield benzofuroxan and nitrogen, whereas the para-substituted analog undergoes simple nitrene generation without intramolecular cyclization [1]. Computational analysis at the CCSD(T)/6-311G(2d,p) level confirms the concerted mechanism without stable intermediates [1]. The 10⁻¹¹·A values (related to the pre-exponential factor) for 2-nitrophenyl azide is 19, compared to 690,000 for 4-nitrophenyl azide, reflecting the fundamentally different transition-state structures [2]. This mechanistic divergence is attributed to the requirement that both the azido and nitro groups lie in the plane of the aromatic ring for ready cyclization, a geometric constraint satisfied only in the ortho configuration [2].

Reaction Pathway: Concerted Cyclization
Method context
Concerted one-step mechanism → benzofuroxan; pre-exponential factor 10−11·A = 19 (ortho) vs 690,000 (para)
Reported mechanistic divergence supports benzofuroxan synthesis route selection
CCSD(T)/6-311G(2d,p) modeling; planar transition state confirmed
reaction mechanism computational chemistry heterocyclic synthesis

Decomposition Energetics: Ortho Assistance

Thermogravimetric and differential scanning calorimetric (TG-DSC) analysis reveals that 2-nitrophenyl azide exhibits an activation energy (Eₐ) for decomposition of 106.8 ± 2.6 kJ·mol⁻¹, which is approximately 21.8% lower than that of unsubstituted phenyl azide (136.5 ± 5.2 kJ·mol⁻¹) [1]. This reduction is attributed to ortho assistance from the nitro group, which facilitates decomposition via intramolecular cyclization. Notably, picryl azide (2,4,6-trinitrophenyl azide) shows an even lower Eₐ due to ortho assistance from two nitro groups, further corroborating the mechanistic role of ortho-substitution in lowering the thermal decomposition barrier [1]. The decomposition follows first-order kinetics in both melt and solution phases.

Decomposition Energetics: Ortho Assistance
Reported
Ea 106.8 ± 2.6 kJ·mol−1 (2-nitro) vs 136.5 ± 5.2 kJ·mol−1 (phenyl azide)
Reported ~21.8% reduction supports thermal safety context review
TG-DSC simultaneous thermal analysis; first-order kinetics in melt and solution
energetic materials thermal analysis safety characterization

2-Nitrophenyl Azide Research and Industrial Applications


Benzofuroxan Synthesis via Thermal Cyclization

2-Nitrophenyl azide is the preferred precursor for synthesizing benzofuroxan and related fused 1,2,5-oxadiazole N-oxides via thermal cyclization. The ortho-nitro group enables a concerted one-step mechanism with a calculated activation barrier that agrees closely with experimental values, producing benzofuroxan in clean yield without detectable side reactions [1]. Researchers requiring this specific heterocyclic scaffold—which exhibits interesting biochemical and pharmacological properties—should procure 2-nitrophenyl azide specifically, as para- and meta-nitrophenyl azides cannot access this cyclization pathway and instead undergo simple nitrene decomposition [REFS-1, REFS-2].

MAO-B Photoaffinity Labeling Negative Control

In photoaffinity labeling studies targeting monoamine oxidase B (MAO-B), 2-nitrophenyl azide serves as a critical negative control. Unlike 3-nitrophenyl azide, 4-nitrophenyl azide, and 4-fluoro-3-nitrophenyl azide—all of which exhibit photodependent inhibition of MAO-B—2-nitrophenyl azide uniquely lacks this inhibitory activity under identical experimental conditions [1]. Researchers conducting enzyme target identification or validating photoaffinity labeling specificity should procure 2-nitrophenyl azide to ensure proper experimental controls and to verify that observed labeling is genuinely probe-dependent.

Matrix-Isolation Spectroscopy of Nitrene Intermediates

2-Nitrophenyl azide is a valuable precursor for generating and spectroscopically characterizing reactive intermediates under cryogenic conditions. Photolysis of o-nitrophenyl azide in an argon matrix at 12 K produces a mixture of benzofuroxan and o-dinitrosobenzene, the latter representing the first direct spectroscopic observation of this species by IR and UV spectroscopy [1]. This application leverages the ortho-substitution pattern to access intermediates not obtainable from other aryl azide isomers. Researchers in physical organic chemistry and photochemistry should procure 2-nitrophenyl azide specifically for low-temperature matrix-isolation experiments.

Application
Selection Property
Validation Focus
Benzofuroxan synthesis via thermal cyclization
Ortho-nitro substitution enabling concerted one-step mechanism
Cyclization pathway confirmation and product identity
MAO-B photoaffinity labeling negative control
Absence of photodependent MAO-B inhibition under reported conditions
Photodependent inhibition verification in target assay
Matrix-isolation spectroscopy of nitrene intermediates
Ortho-substitution enabling access to cryogenic intermediates
Intermediate characterization under cryogenic photolysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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